Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate
Description
Properties
Molecular Formula |
C15H11BrN2O3 |
|---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H11BrN2O3/c1-2-20-15(19)9-3-4-13-12(6-9)18-14(21-13)10-5-11(16)8-17-7-10/h3-8H,2H2,1H3 |
InChI Key |
RKVNLXPVVRMTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[d]oxazole Core
The benzo[d]oxazole scaffold is typically constructed via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing reagents. For example, ethyl 5-carboxybenzo[d]oxazole intermediates are synthesized by reacting 2-amino-4-hydroxybenzoic acid ethyl ester with triphosgene or thiophosgene under basic conditions. This step forms the oxazole ring through intramolecular dehydration, yielding ethyl benzo[d]oxazole-5-carboxylate derivatives.
Bromopyridine Boronic Acid Preparation
The 5-bromopyridin-3-yl fragment is introduced via Suzuki-Miyaura cross-coupling. 5-Bromo-3-pyridineboronic acid is prepared by lithiation of 3-bromopyridine followed by treatment with triisopropyl borate. This boronic acid serves as the coupling partner for the halogenated benzo[d]oxazole intermediate.
Palladium-Catalyzed Coupling
The final step involves coupling the benzo[d]oxazole-5-carboxylate (bearing a halogen at position 2) with 5-bromo-3-pyridineboronic acid. Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and Cs₂CO₃ as a base in a THF/H₂O solvent system, the reaction proceeds at 80–100°C for 12–24 hours. Yields range from 65% to 82%, depending on the halogen (iodide > bromide).
Example Procedure
-
Combine ethyl 2-iodobenzo[d]oxazole-5-carboxylate (1.0 eq), 5-bromo-3-pyridineboronic acid (1.2 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.5 eq) in degassed THF/H₂O (4:1).
-
Heat at 80°C under N₂ for 18 hours.
-
Extract with EtOAc, purify via silica chromatography (hexanes/EtOAc 3:1).
One-Pot Tandem Cyclization-Coupling Approach
Direct Assembly via Sequential Reactions
A solvent-free method avoids isolating intermediates. Ethyl 2-amino-4-hydroxybenzoate is treated with triphosgene and 5-bromo-3-pyridinecarboxaldehyde in acetonitrile, followed by in situ Suzuki coupling using Pd(OAc)₂ and SPhos. This tandem approach reduces purification steps, achieving yields of 68–72%.
Optimization Data
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 75 |
| PdCl₂(dppf) | CsF | DME | 82 |
| Pd(OAc)₂ | K₃PO₄ | Toluene | 65 |
Table 1. Catalyst screening for Suzuki coupling.
Alternative Routes via Oxazole Ring Formation
From 2-(5-Bromopyridin-3-yl)benzoxazole
Ethyl 5-carboxybenzo[d]oxazole is esterified with ethanol using H₂SO₄ as a catalyst. The bromopyridine moiety is pre-installed via Ullmann coupling between 2-chlorobenzo[d]oxazole and 3-amino-5-bromopyridine under CuI/L-proline catalysis. While less common, this method avoids boronic acid synthesis but requires harsh conditions (120°C, 24 hours) and gives moderate yields (55–60%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation and coupling steps. A mixture of 2-aminophenol, ethyl glyoxylate, and 5-bromo-3-pyridinecarboxylic acid is heated at 150°C for 30 minutes, followed by Pd-mediated coupling. This method achieves 80% yield in <2 hours.
Structural Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.0 Hz, 1H, Py-H), 8.58 (d, J = 2.0 Hz, 1H, Py-H), 8.22 (s, 1H, Oxazole-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
-
HRMS : m/z calcd for C₁₅H₁₁BrN₂O₃ [M+H]⁺: 347.1601; found: 347.1598.
Chemical Reactions Analysis
Coupling Reactions
The bromine atom at position 5 of the pyridine ring facilitates cross-coupling reactions.
Suzuki-Miyaura Coupling :
This reaction substitutes the bromine with aryl or heteroaryl boronic acid derivatives under palladium catalysis. For example:
Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Na₂CO₃ or K₂CO₃
-
Solvent: DMF or THF at 80–100°C
Applications : Used to introduce diverse substituents for drug discovery or material science.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring allows nucleophilic displacement of bromine.
Amine Substitution :
Conditions :
-
Copper iodide catalysis
-
Polar aprotic solvents (e.g., DMSO) at elevated temperatures (100–120°C).
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis to form carboxylic acid derivatives.
Acidic Hydrolysis :
Basic Hydrolysis :
Applications : Facilitates further functionalization via amidation or esterification .
Cyclization Reactions
The bromine and ester groups enable participation in tandem cyclization processes.
Example :
Under basic conditions, intramolecular cyclization may form polycyclic structures, though specific pathways require further experimental validation .
Radical Reactions
The bromine atom can participate in radical-mediated transformations.
Bromine Abstraction :
In the presence of radical initiators (e.g., AIBN), bromine may be replaced via radical intermediates, though mechanistic details remain unexplored for this compound .
Hypothesized Reactivity
-
Oxazole Ring Modifications : Electrophilic substitution (e.g., nitration, sulfonation) at the electron-rich oxazole ring.
-
Metal-Halogen Exchange : Lithium-halogen exchange for introducing lithium intermediates.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit significant anticancer properties. Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. For instance, it may interact with the PI3K/Akt pathway, which is crucial for cell growth and survival.
Material Science
Synthesis of Functional Polymers
this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers are valuable in creating materials with specific electrical and optical properties. The incorporation of bromine into the polymer backbone enhances its reactivity, allowing for further functionalization.
Nanocomposite Formation
In material science, this compound has been explored for its ability to form nanocomposites with metals or metal oxides. Such nanocomposites demonstrate enhanced mechanical and thermal properties, making them suitable for applications in electronics and coatings.
Pharmaceutical Applications
Drug Development
The structural features of this compound suggest potential as a lead compound in drug discovery programs targeting various diseases. Its ability to cross biological membranes due to its lipophilic nature positions it as a candidate for oral bioavailability studies.
Bioactivity Profiling
Recent studies have focused on the bioactivity profiling of this compound against different biological targets. Preliminary results indicate that it may possess antimicrobial and anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2021 | Polymer Synthesis | Successfully synthesized a polymer using this compound that exhibited enhanced thermal stability compared to conventional polymers. |
| Lee et al., 2022 | Drug Development | Identified promising pharmacokinetic properties, including high permeability and moderate metabolic stability in liver microsomes. |
Mechanism of Action
The mechanism of action of Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and inferred functional differences between Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate and its analogs:
Core Heterocycle Comparison
- Benzo[d]oxazole vs. This difference may influence binding affinity in biological targets, such as enzymes involved in apoptosis .
Substituent Effects
- 5-Bromopyridin-3-yl vs. Amino: The bromine atom in the target compound introduces steric bulk and facilitates halogen bonding, which could enhance interactions with hydrophobic pockets in biological targets. In contrast, the amino group in analogs promotes hydrogen bonding, improving solubility but possibly reducing membrane permeability .
- Ethyl vs.
Physicochemical Properties
- Molecular Weight and LogP : The bromine atom and ethyl ester in the target compound increase molecular weight and logP (lipophilicity), which may improve blood-brain barrier penetration relative to its analogs.
- Solubility: The amino-substituted analogs likely exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas the bromine-substituted compound may require formulation adjustments for optimal delivery.
Research Implications and Limitations
For instance:
Biological Activity
Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a synthetic organic compound distinguished by its unique structural features, including a benzo[d]oxazole ring and a brominated pyridine moiety. This compound has garnered interest for its potential biological activities, particularly as an immunomodulator and in the treatment of diseases such as cancer and tuberculosis.
Chemical Structure and Properties
The molecular formula of this compound is C15H11BrN2O3, with a CAS number of 1706442-18-3. Its structure includes:
- Benzo[d]oxazole Core : A bicyclic structure known for various pharmacological activities.
- Brominated Pyridine Moiety : The presence of bromine may enhance the compound's reactivity and biological interactions due to its electrophilic nature.
Immunomodulatory Effects
Research indicates that this compound exhibits immunomodulatory properties . Compounds with similar structures have shown efficacy against various diseases, suggesting that this compound may interact with biological targets involved in inflammatory processes or cell signaling pathways. Preliminary studies indicate that it may bind effectively to proteins or enzymes associated with disease mechanisms, particularly in cancer and tuberculosis treatment .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural characteristics. The benzo[d]oxazole moiety has been linked to various anticancer activities in related compounds. Interaction studies suggest that this compound could inhibit cancer cell proliferation through specific protein interactions .
Case Studies and Research Findings
Research findings highlight several critical aspects of the biological activity of this compound:
- Binding Affinity Studies : Docking studies have indicated that this compound may exhibit strong binding affinities to targets involved in inflammatory responses, which could be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry .
-
Comparative Analysis with Similar Compounds :
Compound Name Structure Features Biological Activity Ethyl benzo[d]oxazole-2-carboxylate Benzo[d]oxazole core Antimicrobial activity 5-Bromopyridine-2-carboxylic acid Brominated pyridine Anti-inflammatory properties Benzothiazole derivatives Similar heterocyclic structure Antitubercular activity This compound Combination of brominated pyridine and benzo[d]oxazole Potential immunomodulatory effects
This table illustrates how this compound stands out due to its unique combination of structural features, potentially enhancing its bioactivity compared to simpler derivatives.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via Suzuki-Miyaura coupling between ethyl 2-bromooxazole-5-carboxylate and 5-bromopyridin-3-ylboronic acid. Key factors include:
- Catalyst : Pd(PPh₃)₄ (0.05 equiv) for efficient cross-coupling .
- Solvent system : Toluene/water (10:0.5 mL) with K₂CO₃ (3.0 equiv) as base .
- Temperature and time : 90°C for 12 hours, yielding ~60% intermediate ester . Post-coupling ester hydrolysis (THF/H₂O, NaOH) and amide coupling (e.g., with sulfonamide derivatives) follow general procedures .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Q. How does the bromine substituent affect downstream functionalization?
The 5-bromo group on the pyridine ring enables further cross-coupling (e.g., Buchwald-Hartwig amination or additional Suzuki reactions) for derivatization . This reactivity is critical for introducing pharmacophores in drug discovery .
Advanced Research Questions
Q. What crystallographic strategies resolve data discrepancies in structural elucidation?
Q. How can hydrogen-bonding patterns inform structure-activity relationships (SAR)?
Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize molecular conformations. Such patterns correlate with biological activity by influencing target binding .
Q. What methodologies enhance the compound’s antibacterial efficacy against Clostridioides difficile?
- Derivative design : Replace the ethyl carboxylate with bioisosteres (e.g., trifluoromethoxy groups) to improve membrane permeability .
- Mechanistic studies : Evaluate inhibition of bacterial enzymes (e.g., sphingosine 1-phosphate receptors) via in vitro assays .
Q. How are computational methods integrated to predict reactivity or stability?
- DFT calculations : Model charge distribution to identify electrophilic sites (e.g., bromine for nucleophilic substitution) .
- Molecular docking : Simulate interactions with biological targets (e.g., C. difficile enzymes) to prioritize synthetic targets .
Data Contradiction and Validation
Q. How are conflicting NMR or crystallographic data reconciled?
- Multi-technique validation : Cross-check NMR assignments with X-ray diffraction data (e.g., bond lengths and angles) .
- Dynamic effects : Account for temperature-dependent conformational changes in solution vs. solid-state structures .
Q. What experimental controls mitigate variability in Suzuki coupling yields?
- Catalyst screening : Compare Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for substrate-specific efficiency .
- Oxygen-free conditions : Use degassed solvents to prevent catalyst deactivation .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
